molecular formula C29H29N5NaO8S2 B12716548 Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate CAS No. 83221-39-0

Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate

Cat. No.: B12716548
CAS No.: 83221-39-0
M. Wt: 662.7 g/mol
InChI Key: HMGMMNODNCYVPB-UHFFFAOYSA-N
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Description

Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including diazotization, azo coupling, and sulphonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a phenolic compound to form the azo linkage. Subsequent nitration and sulphonation steps introduce the nitro and sulphonamide groups, respectively. The final product is obtained by neutralizing the sulphonamide with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulphonating agents.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amines from azo and nitro groups.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Investigated for its potential as a biological stain and in enzyme assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The sulphonamide group can interact with enzymes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the sulphonamide functionality, makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

83221-39-0

Molecular Formula

C29H29N5NaO8S2

Molecular Weight

662.7 g/mol

InChI

InChI=1S/C29H29N5O8S2.Na/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3;

InChI Key

HMGMMNODNCYVPB-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O.[Na]

Origin of Product

United States

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